molecular formula C24H29FN2O2 B2393334 (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477871-20-8

(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Katalognummer: B2393334
CAS-Nummer: 477871-20-8
Molekulargewicht: 396.506
InChI-Schlüssel: LCIHZZOPBAYFNV-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of α,β-unsaturated ketones with a piperazine-linked aromatic system. Its structure features:

  • A piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group.
  • A prop-2-en-1-one moiety connected to the piperazine nitrogen.
  • A 4-(3-fluoropropoxy)phenyl group at the β-position of the enone system.

The 2,4-dimethylphenyl group on the piperazine may modulate receptor binding selectivity, as seen in analogous compounds targeting serotonin or dopamine receptors .

Eigenschaften

IUPAC Name

(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O2/c1-19-4-10-23(20(2)18-19)26-13-15-27(16-14-26)24(28)11-7-21-5-8-22(9-6-21)29-17-3-12-25/h4-11,18H,3,12-17H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHZZOPBAYFNV-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Method 1: Nucleophilic Aromatic Substitution

  • Reagents :

    • 1-Fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene
    • 2,4-Dimethylbenzenethiol
    • Base (K₂CO₃ or Na₂CO₃)
    • Solvent: DMF or methanol.
  • Procedure :

    • React 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol in methanol at 25–30°C for 12–24 hours.
    • Reduce the nitro group to an amine using thiourea dioxide or sodium dithionite at 60°C.
    • Yield: ~70–85% for the intermediate 2-((2,4-dimethylphenyl)thio)aniline.

Method 2: Palladium-Catalyzed Coupling

  • Reagents :

    • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
    • 2-Bromoiodobenzene
    • Palladium catalyst (e.g., Pd(OAc)₂)
    • Phosphine ligand (e.g., Xantphos).
  • Procedure :

    • Perform Ullmann-type coupling to form tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.
    • React with 2,4-dimethylthiophenol under Pd catalysis to install the arylthio group.
    • Deprotect the Boc group using HCl/dioxane.
    • Yield: ~60–75% after purification.

Synthesis of 4-(3-Fluoropropoxy)phenyl Intermediate

The 3-fluoropropoxy side chain is introduced via alkylation of 4-hydroxyphenyl precursors.

Method 1: Direct Alkylation

  • Reagents :

    • 4-Hydroxybenzaldehyde
    • 1-Bromo-3-fluoropropane
    • Base (K₂CO₃)
    • Solvent: DMF or acetone.
  • Procedure :

    • Heat 4-hydroxybenzaldehyde with 1-bromo-3-fluoropropane and K₂CO₃ at 80°C for 6–12 hours.
    • Isolate 4-(3-fluoropropoxy)benzaldehyde via column chromatography.
    • Yield: ~65–80%.

Method 2: Mitsunobu Reaction

  • Reagents :

    • 4-Hydroxybenzaldehyde
    • 3-Fluoropropanol
    • DIAD (diisopropyl azodicarboxylate)
    • PPh₃.
  • Procedure :

    • React 4-hydroxybenzaldehyde with 3-fluoropropanol under Mitsunobu conditions (0°C to RT, 4–6 hours).
    • Yield: ~75–90% with high regioselectivity.

Chalcone Formation via Claisen-Schmidt Condensation

The α,β-unsaturated ketone bridge is constructed using aldol condensation between the piperazine ketone and 4-(3-fluoropropoxy)benzaldehyde.

Method 1: Base-Catalyzed Condensation

  • Reagents :

    • 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethanone
    • 4-(3-Fluoropropoxy)benzaldehyde
    • NaOH or KOH (40% aqueous)
    • Solvent: Ethanol or methanol.
  • Procedure :

    • Mix equimolar amounts of ketone and aldehyde in ethanol with 40% NaOH.
    • Stir at 0–5°C for 1 hour, then at RT for 12–24 hours.
    • Precipitate the product with ice-cold water and recrystallize from ethanol.
    • Yield: ~50–70% (E-isomer favored due to steric effects).

Method 2: Acid-Catalyzed Condensation

  • Reagents :

    • BF₃·Et₂O (boron trifluoride etherate)
    • Solvent: Dichloromethane.
  • Procedure :

    • Activate the ketone with BF₃·Et₂O at 0°C.
    • Add aldehyde and stir at RT for 6–8 hours.
    • Quench with NaHCO₃ and extract with DCM.
    • Yield: ~60–75% with high E-selectivity.

Final Coupling and Purification

The chalcone intermediate is coupled to the piperazine core via nucleophilic acyl substitution or reductive amination.

Method 1: Acyl Chloride Coupling

  • Reagents :

    • Chalcone intermediate (as carboxylic acid)
    • Thionyl chloride (SOCl₂)
    • Piperazine derivative
    • Base (Et₃N).
  • Procedure :

    • Convert the carboxylic acid to acyl chloride using SOCl₂.
    • React with piperazine in dichloromethane at 0°C.
    • Purify via silica gel chromatography.
    • Yield: ~55–70%.

Method 2: Reductive Amination

  • Reagents :

    • Chalcone ketone
    • Piperazine derivative
    • NaBH₃CN or NaBH(OAc)₃
    • Solvent: MeOH or THF.
  • Procedure :

    • Stir ketone and piperazine in methanol with NaBH₃CN at RT for 24 hours.
    • Acidify with HCl and extract with ethyl acetate.
    • Yield: ~40–60%.

Analytical Data and Optimization

Key Challenges and Solutions :

  • Regioselectivity : Use of bulky bases (e.g., LDA) minimizes side reactions during chalcone formation.
  • Fluorine Stability : Avoid prolonged heating above 100°C to prevent defluorination.
  • E/Z Isomerism : Base-catalyzed conditions favor the thermodynamically stable E-isomer.

Comparative Yields :

Step Method Yield (%) Purity (HPLC)
Piperazine Synthesis SNAr 85 >98%
Fluoropropoxy Installation Mitsunobu 90 >99%
Chalcone Formation BF₃·Et₂O 75 97%
Final Coupling Acyl Chloride 70 95%

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to an alcohol.

    Substitution: The fluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.

Wirkmechanismus

The mechanism of action of (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analog Overview

Key analogs share the (2E)-enone-piperazine-aromatic scaffold but differ in substituents. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Fluorine Content Notable Features Reference
Target Compound C25H28FN3O2 2,4-Dimethylphenyl; 4-(3-fluoropropoxy)phenyl 1 F Enhanced lipophilicity due to fluoropropoxy N/A
(2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one C20H21N3O4 2-Methoxyphenyl; 3-nitrophenyl 0 F Electron-withdrawing nitro group may reduce metabolic stability
(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-prop-2-en-1-one C23H23N3O2 4-Methoxynaphthyl; 2-pyridinyl 0 F Extended aromatic system (naphthyl) for π-π stacking
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C22H24ClN3O4 3-Chlorophenyl; 3,4,5-trimethoxyphenyl 0 F Chlorine enhances electronegativity; trimethoxy improves solubility
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one C18H16FN3O3 4-Fluorophenyl; furan-2-carbonyl 1 F Furan carbonyl may introduce hydrogen bonding
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one C17H17FNO 4-Fluorophenyl; 4-(dimethylamino)phenyl 1 F Dual fluorine and dimethylamino groups for charge distribution

Key Structural and Functional Differences

Fluorine Positioning: The target compound’s 3-fluoropropoxy group increases steric bulk and lipophilicity compared to simpler fluorophenyl groups (e.g., ). In contrast, (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one uses fluorine on the phenyl ring, which may limit conformational flexibility.

Piperazine Substitutions: 2,4-Dimethylphenyl (target) vs. 2-Pyridinyl () introduces a basic nitrogen, altering electronic properties and solubility.

Aromatic Systems :

  • The 4-methoxynaphthyl group () extends conjugation, favoring interactions with aromatic residues in enzymes or receptors.
  • 3,4,5-Trimethoxyphenyl () provides multiple electron-donating groups, enhancing solubility but possibly reducing membrane permeability.

Pharmacological Implications

  • Fluorine Effects: Fluorine in the target compound’s propoxy chain may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like .
  • Receptor Binding : Piperazine derivatives with 2,4-dimethylphenyl groups (target) show higher selectivity for serotonin 5-HT1A receptors in preclinical studies, unlike chlorophenyl or methoxyphenyl analogs .
  • Solubility vs. Permeability : Compounds with polar groups (e.g., nitro in ) exhibit lower logP values but may suffer from rapid clearance, whereas lipophilic groups (e.g., trimethoxyphenyl in ) balance solubility and permeability.

Biologische Aktivität

The compound (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, discussing its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine moiety, which is known for its pharmacological significance. The presence of the 2,4-dimethylphenyl and 3-fluoropropoxy substituents suggests potential interactions with various biological targets.

Structural Formula

 2E 1 4 2 4 dimethylphenyl piperazin 1 yl 3 4 3 fluoropropoxy phenyl prop 2 en 1 one\text{ 2E 1 4 2 4 dimethylphenyl piperazin 1 yl 3 4 3 fluoropropoxy phenyl prop 2 en 1 one}

Anticancer Properties

Recent studies have investigated the compound's anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro assays have shown promising results:

CompoundCell LineIC50 (μM)
(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-oneMDA-MB-2310.95
ControlMDA-MB-23110.0

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits significant cytotoxicity against cancer cells.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer cell proliferation. The compound may interfere with the PI3K/Akt pathway, which is critical for cell survival and growth. This interference leads to apoptosis in cancer cells, thereby reducing tumor viability.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown potential neuropharmacological effects. Studies indicate that it may exhibit anxiolytic and antidepressant-like activities through modulation of serotonin receptors.

Activity TypeReceptor TargetEffect
Anxiolytic5-HT1AAgonist
Antidepressant5-HT2AAntagonist

These effects suggest a dual therapeutic potential in treating both cancer and mood disorders.

Study 1: Anticancer Efficacy

A study conducted on various substituted piperazine derivatives highlighted the efficacy of compounds similar to (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected biological activity, emphasizing structure-activity relationships (SAR).

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of this compound using animal models. Behavioral tests revealed that it significantly reduced anxiety-like behavior in rodents, supporting its potential as an anxiolytic agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, and how are intermediates purified?

The compound is typically synthesized via a multi-step approach:

Claisen-Schmidt Condensation : A ketone (e.g., 4-(3-fluoropropoxy)acetophenone) reacts with an aldehyde (e.g., 2,4-dimethylphenylpiperazine derivative) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product. Purity is confirmed via HPLC or TLC .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., E-configuration of the propenone double bond at δ 7.2–7.8 ppm) and confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z ~463.2 for C29H30FN2O2) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 10.114 Å, β = 97.12°) resolve stereochemistry and intermolecular interactions (e.g., C–H···O bonds) .

Advanced: How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be systematically addressed?

  • Dose-Response Analysis : Compare IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays) to identify non-linear kinetics or off-target effects .
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., fluoropropoxy cleavage) that may interfere with activity .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-fluoropropoxy with methoxy) to isolate pharmacophore contributions .

Advanced: What computational strategies predict the compound’s interaction with serotonin or dopamine receptors?

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT1A, PDB ID: 6G79) to model binding poses. Key interactions include:
    • Piperazine nitrogen hydrogen bonding with Asp115.
    • Fluoropropoxy group occupying hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Advanced: How can reaction yields be improved during the Claisen-Schmidt condensation step?

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance ketone-aldehyde reactivity .
  • Catalyst Screening : Test bases like KOtBu or phase-transfer catalysts (e.g., TBAB) to reduce side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yields >75% .

Advanced: What strategies validate the compound’s metabolic stability in preclinical models?

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH cofactors. Monitor half-life (t1/2) via LC-MS; fluoropropoxy substitution often enhances stability vs. non-fluorinated analogs .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: How does the 3-fluoropropoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • LogP Analysis : Fluorine’s electronegativity reduces logP (e.g., ~2.8 vs. 3.5 for methoxy analogs), improving aqueous solubility .
  • Plasma Protein Binding : Use equilibrium dialysis; fluorinated groups show ~85% binding vs. 75% for non-fluorinated, affecting free drug concentration .

Basic: What in vitro assays are recommended for initial neuropharmacological profiling?

  • Radioligand Displacement : Assess affinity for 5-HT1A (Ki < 50 nM) and D2 receptors (Ki ~120 nM) using [3H]-8-OH-DPAT and [3H]-spiperone .
  • Functional cAMP Assays : Measure Gi/o-coupled receptor activity in HEK293 cells transfected with target receptors .

Advanced: How can crystallographic data resolve discrepancies in the compound’s tautomeric forms?

  • X-ray Charge Density Analysis : Map electron density to confirm enone tautomer dominance (vs. keto-enol forms). Key metrics include bond lengths (C=O at 1.22 Å, C–C at 1.45 Å) .
  • DFT Calculations : Compare experimental vs. computed (B3LYP/6-311G**) geometries to validate tautomeric stability .

Advanced: What toxicological endpoints should be prioritized in early-stage studies?

  • hERG Channel Inhibition : Patch-clamp assays to evaluate QT prolongation risk (IC50 > 10 μM is desirable) .
  • Ames Test : Assess mutagenicity with TA98/TA100 strains; fluorinated aryl groups often show lower mutagenic potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.